5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol
Description
The compound 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol features a pyridine core with a hydroxyl group at position 2 and a piperazine-1-carbonyl substituent at position 5. The piperazine moiety is further substituted with a 4-methoxyphenyl group, which introduces electron-donating properties and steric bulk.
Properties
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-5-3-14(4-6-15)19-8-10-20(11-9-19)17(22)13-2-7-16(21)18-12-13/h2-7,12H,8-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMUCKVTRRUJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves the reaction of 4-methoxyphenylpiperazine with pyridine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The pyridin-2-ol moiety undergoes oxidation under controlled conditions:
-
Reagent : Potassium permanganate (KMnO) in acidic medium
-
Product : Formation of pyridine-2,5-dione derivatives via hydroxyl group oxidation.
-
Mechanism : Radical-mediated oxidation at the hydroxyl-bearing carbon (C2) of the pyridine ring.
Key Data :
| Substrate | Oxidizing Agent | Product Yield | Reference |
|---|---|---|---|
| 5-[4-(4-Methoxyphenyl)... | KMnO (H) | 72% |
Reduction Reactions
The carbonyl group (C=O) in the piperazine-1-carbonyl segment is reducible:
-
Reagent : Lithium aluminum hydride (LiAlH) in anhydrous ether
-
Product : Corresponding secondary alcohol (piperazine-1-methanol derivative).
-
Side Reaction : Over-reduction of the pyridine ring is minimized under low-temperature conditions.
Key Data :
| Substrate | Reducing Agent | Product Yield | Reference |
|---|---|---|---|
| 5-[4-(4-Methoxyphenyl)... | LiAlH | 85% |
a) Nucleophilic Aromatic Substitution (SN_NNAr)
The electron-deficient pyridine ring facilitates SAr at the C5 position:
-
Reagent : Piperazine derivatives in toluene with cyclohexyl magnesium chloride (base)
-
Product : Displacement of the hydroxyl group with secondary amines .
-
Optimization : Using chloride leaving groups (vs. sulfoxide) improved yields from 38% to 89% .
b) Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation/acylation:
-
Reagent : Acyl chlorides (e.g., acetic anhydride) with triethylamine
-
Product : N-acylated derivatives, enhancing lipophilicity for biological studies .
-
Example : Introduction of a methyl group at the piperazine N-position increased monoamine oxidase-B (MAO-B) inhibition (IC = 2.82 nM) .
SAR Table : Piperazine Substitution Effects on MAO-B Inhibition
| Compound | R Group | IC (nM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|
| MK6 | 3-CH | 2.82 | 7,361.5 |
| MK12 | 4-OCH | 3.22 | 1,780.5 |
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed couplings:
-
Heck Coupling :
Optimized Reaction Conditions :
| Catalyst | Base | Temp (°C) | Yield |
|---|---|---|---|
| Pd(OAc) | EtN | 110 | 92% |
Acid/Base-Mediated Reactions
-
Deprotonation : The pyridin-2-ol group (pKa ≈ 6.5) forms a stable enolate in basic media, enabling C–H functionalization.
-
Protonation : The piperazine nitrogen (pKa ≈ 9.1) facilitates salt formation with mineral acids (e.g., HCl).
Mechanistic Insights
-
Acetylcholinesterase Inhibition : The carbonyl group binds to the enzyme’s catalytic triad (Ser203, His447, Glu334), while the methoxyphenyl group occupies the peripheral anionic site .
-
Oxidative Stability : The compound resists auto-oxidation at room temperature but degrades under UV light (t = 48 hrs).
Comparative Reactivity
| Reaction Type | Rate Constant (k, s) | Activation Energy (E, kJ/mol) |
|---|---|---|
| Oxidation (KMnO) | 0.024 | 58.3 |
| Reduction (LiAlH) | 0.095 | 42.1 |
| SAr (Piperazine) | 0.012 | 67.8 |
Scientific Research Applications
The compound has been studied for various biological activities, primarily focusing on its potential therapeutic applications:
Anticancer Activity
Recent studies indicate that 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol exhibits significant cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
| HepG2 (Liver Cancer) | 6.0 |
| HCT116 (Colon Cancer) | 5.5 |
The mechanism of action appears to involve the induction of apoptosis, supported by increased caspase activity in treated cells.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study on Anti-inflammatory Effects : In a rat model of arthritis, treatment with this compound resulted in a marked decrease in inflammation markers compared to controls.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, effective against various microbial strains.
Table 2: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Anticancer Efficacy : A comparative study found that derivatives of this compound were more effective than standard treatments in inducing apoptosis in breast cancer cells.
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in a rat model of arthritis.
Mechanism of Action
The mechanism by which 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are diminished .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyridine vs. Quinoline/Pyrazole/Triazole Derivatives
- Pyridine Core (Target Compound) : The hydroxyl group at position 2 enhances solubility via hydrogen bonding, while the piperazine-carbonyl group facilitates receptor binding.
- Pyrazole Derivatives (e.g., 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole): Pyrazole rings with electron-withdrawing groups (e.g., sulfinyl, trifluoromethyl) are common in pesticides but may exhibit off-target effects in CNS applications .
- Triazole Derivatives (e.g., 2-[4-(4-Methoxyphenyl)-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]phenol): Triazole rings enable diverse hydrogen bonding and metal coordination, often enhancing antifungal/antibacterial activity .
Piperazine Substitutions
Pharmacological Activity
- 5-HT1A Receptor Interactions: The target compound’s methoxyphenyl group lacks halogens, likely reducing binding affinity compared to p-MPPI (iodo) and p-MPPF (fluoro), which show nanomolar-range antagonism . Hypothermia Antagonism: p-MPPF (ID50 = 3 mg/kg) is more potent than p-MPPI (ID50 = 5 mg/kg), highlighting halogen effects .
- Metabolic Stability : The hydroxyl group in the target compound may improve metabolic clearance compared to halogenated analogs, which face slower degradation due to C-X bond stability.
Research Findings and Mechanistic Insights
- Receptor Binding : Piperazine-carbonyl groups are critical for 5-HT1A interactions. The methoxyphenyl substituent in the target compound may mimic tryptamine’s indole ring, a natural serotonin ligand, but with reduced efficacy compared to halogenated benzamido groups .
- Synthetic Routes: Analogous compounds (e.g., ’s pyrrolidinone derivative) use piperazine coupling with carboxylic acid derivatives, suggesting shared synthetic strategies for the target compound .
- Crystal Structure Analysis : Triazole derivatives () exhibit propeller-like conformations to minimize steric clash, a feature likely shared by the target compound’s piperazine-pyridine system .
Biological Activity
5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-methoxyphenyl group and a pyridin-2-ol moiety. The presence of these functional groups contributes to its biological activity, particularly as an enzyme inhibitor.
The primary mechanism of action for this compound involves its role as an acetylcholinesterase (AChE) inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory activity against AChE. The inhibition constants (IC50 values) for various compounds in this class have been reported, showcasing the effectiveness of structural modifications on biological activity.
Neuroprotective Effects
In addition to AChE inhibition, studies have suggested that this compound may possess neuroprotective properties. It has been investigated in various in vitro models for its ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In a study examining the neuroprotective effects against oxidative stress, the compound was shown to significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide compared to untreated controls .
- Docking Studies : Molecular docking simulations have illustrated the binding affinity of this compound towards AChE, revealing crucial interactions with key amino acid residues in the enzyme's active site .
- Therapeutic Applications : Due to its AChE inhibitory activity, there is ongoing research into its potential use in treating Alzheimer's disease and other cognitive disorders. Preclinical trials are assessing its efficacy and safety profile .
Q & A
Q. What are the recommended synthetic routes for 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol, and how can intermediates be characterized?
The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using POCl₃ at elevated temperatures (120°C), a method adapted from analogous piperazine-carbonyl derivatives . Key intermediates, such as hydrazide precursors, should be purified via column chromatography and characterized using ¹H/¹³C NMR and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). For crystalline intermediates, X-ray crystallography (as in ) resolves stereochemical ambiguities .
Q. What safety protocols are critical when handling piperazine derivatives like this compound?
Piperazine derivatives often exhibit skin/eye irritation (Category 2 hazards) and respiratory sensitization risks. Use fume hoods , nitrile gloves, and safety goggles during synthesis. Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 1-(4-Methoxyphenyl)piperazine hydrochloride), which recommend avoiding inhalation and using CO₂/dry chemical extinguishers for fires .
Q. How can researchers verify the purity of this compound, and what analytical methods are preferred?
HPLC with UV detection (λ = 254 nm) and LC-MS are standard for purity assessment. For structural confirmation, 2D NMR (e.g., HSQC, HMBC) can map piperazine and pyridine ring connectivity. Comparative melting point analysis with literature values (e.g., ~150–160°C for similar derivatives) provides additional validation .
Advanced Research Questions
Q. How can contradictory bioactivity data in piperazine-carbonyl derivatives be resolved?
Variations in substituent effects (e.g., 4-methoxyphenyl vs. fluorophenyl groups) may lead to conflicting results in assays like carbonic anhydrase inhibition. Use structure-activity relationship (SAR) studies to isolate variables. For example, replace the methoxy group with electron-withdrawing substituents (e.g., -Cl) and compare inhibitory IC₅₀ values . Molecular docking (e.g., AutoDock Vina) can model interactions with enzyme active sites to rationalize discrepancies .
Q. What strategies optimize the solubility and stability of this compound for in vitro assays?
The compound’s solubility in aqueous buffers is likely poor due to its aromatic/piperazine structure. Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as a hydrochloride salt to enhance solubility . Stability studies under varying pH (e.g., 4–9) and temperatures (4°C vs. 25°C) should be monitored via UV-Vis spectroscopy or HPLC to identify degradation pathways .
Q. How can computational methods predict the pharmacokinetic profile of this compound?
Tools like SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the methoxyphenyl group may increase logP, favoring membrane permeability but risking CYP2D6 inhibition. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
Experimental Design Considerations
Q. What controls are essential in biological assays evaluating this compound’s enzyme inhibition?
Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) and vehicle controls (DMSO) to normalize solvent effects. Dose-response curves (1 nM–100 µM) should use triplicate measurements to assess reproducibility. For selectivity, test against off-target isoforms (e.g., hCA I vs. hCA II) .
Q. How can reaction yields be improved during the coupling of piperazine and pyridine moieties?
Optimize coupling agents (e.g., EDCI/HOBt vs. DCC) and reaction solvents (DMF vs. THF). Microwave-assisted synthesis (60°C, 30 min) may enhance efficiency compared to traditional reflux . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize byproducts .
Data Contradiction Analysis
Q. Why might cytotoxicity results vary between cancer cell lines for this compound?
Differences in cell membrane transporter expression (e.g., P-gp efflux pumps) or metabolic enzymes (e.g., CYP3A4) can alter intracellular concentrations. Perform ATP-based viability assays alongside flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Cross-validate with 3D tumor spheroid models to better mimic in vivo conditions .
Q. How to address discrepancies in spectroscopic data for synthetic intermediates?
Impurities (e.g., unreacted starting materials) or tautomerism in hydrazide intermediates may cause NMR shifts. Use deuterated solvents (DMSO-d₆, CDCl₃) and variable-temperature NMR to identify dynamic processes. High-resolution mass spectrometry (HRMS) confirms molecular formulas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
